Macrolide und Analoge

Macrolides and their analogues represent a diverse class of natural products with a macrocyclic lactone ring structure, typically containing between 12 to 18 carbon atoms. These compounds are widely recognized for their potent antimicrobial properties due to their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.

Common macrolides include erythromycin and azithromycin, which have been extensively used in clinical settings for treating a wide range of infections including respiratory tract, skin, and soft tissue infections. Their structural modifications as analogues can lead to enhanced efficacy, broader spectrum of activity, or improved pharmacokinetic properties such as longer half-life or better bioavailability.

Macrolide antibiotics are also subject to resistance mechanisms, which have prompted ongoing research into new macrolides with novel structures and mechanisms of action. These compounds continue to be crucial in the development of novel therapeutic agents for combating antibiotic-resistant bacteria.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

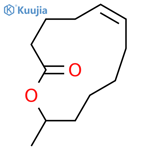

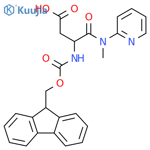

|

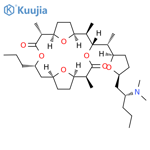

Pamamycin | 71892-94-9 | C35H61NO7 |

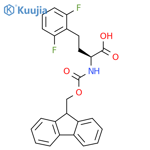

|

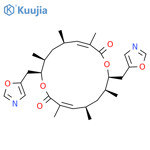

Conglobatin | 72263-05-9 | C28H38N2O6 |

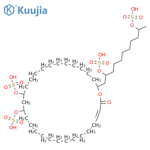

|

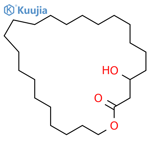

Oxacyclopentacosan-2-one, 4-hydroxy- | 81155-72-8 | C24H46O3 |

|

Oxacyclopentacosan-2-one, 3-hydroxy- | 81155-70-6 | C24H46O3 |

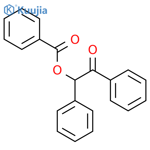

|

1,6-Dioxacyclododecane-7,12-dione | 777-95-7 | C10H16O4 |

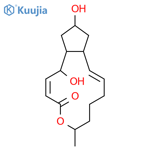

|

Elizabethin | 78361-81-6 | C35H58O12 |

|

Spiraline | 77156-25-3 | C22H33NO9 |

|

12-Methyl-oxa-cyclododec-6-en-2-one | 78418-64-1 | C12H20O2 |

|

Oxacyclotriacont-3-en-2-one,30-[2,10-bis(sulfooxy)undecyl]-16,18-bis(sulfooxy)- (9CI) | 85756-56-5 | C40H76O18S4 |

|

4H-Cyclopent[f]oxacyclotridecin-4-one,1,6,7,8,9,11a,12,13,14,14a-decahydro-1,13-dihydroxy-6-methyl-,(1R,2E,6S,10E,11aS,13R,14aR)- | 83710-00-3 | C16H24O4 |

Verwandte Literatur

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

Empfohlene Lieferanten

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

Benzoin Benzoate Cas No: 1459-20-7

Benzoin Benzoate Cas No: 1459-20-7 -

-

-

-